

Salviaplebeiaside: A Technical Overview of its Chemical Structure and Biological Activity

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Salviaplebeiaside**, a phenolic compound with potential therapeutic applications. The information is curated for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

Salviaplebeiaside is a phenolic glycoside that has been isolated from the aerial parts of Vitex negundo var. cannabifolia and has also been reported in Salvia plebeia.[1][2] Its chemical structure was elucidated through spectroscopic methods, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

The definitive chemical structure of **Salviaplebeiaside** is presented below:



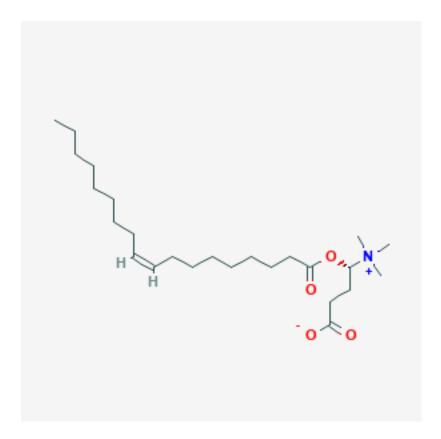


Figure 1: 2D Chemical Structure of Salviaplebeiaside.

IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-3-(3-oxobutyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol 4-hydroxybenzoate

Physicochemical Properties

A summary of the key physicochemical properties of **Salviaplebeiaside** is provided in the table below.

Property	Value	Reference
Molecular Formula	C23H26O10	[2][3]
Molecular Weight	462.45 g/mol	[3]
CAS Number	1236273-88-3	[2][3]
Appearance	White powder	[1]

Spectroscopic Data for Structural Elucidation



The structural confirmation of **Salviaplebeiaside** was achieved through detailed spectroscopic analysis. While the full spectral data from the original publication is not available, this section summarizes the types of data used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1 H and 13 C NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of the molecule. This would have involved the analysis of chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

A representative table structure for presenting such data is provided below. Note that the actual spectral data requires access to the full experimental results of the original study.

Table 2: Hypothetical ¹H NMR Data for Salviaplebeiaside

Position	δ (ppm)	Multiplicity	J (Hz)

Table 3: Hypothetical ¹³C NMR Data for **Salviaplebeiaside**

Position	δ (ppm)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of **Salviaplebeiaside** by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a common technique for such analyses. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure by identifying characteristic losses of fragments, such as the sugar moiety and parts of the phenolic aglycone.

Table 4: Mass Spectrometry Data for Salviaplebeiaside



Ionization Mode	[M+H] ⁺ (Calculated)	[M+H]+ (Observed)
ESI-MS	463.1553	Data not available

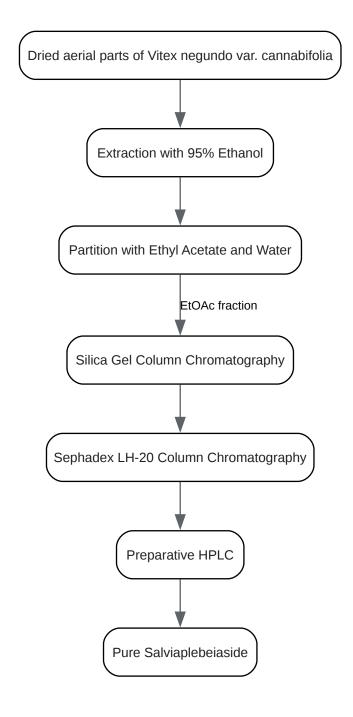
Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of **Salviaplebeiaside**, based on standard phytochemical practices.

Isolation of Salviaplebeiaside

The isolation of **Salviaplebeiaside** from Vitex negundo var. cannabifolia typically involves the following steps:





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Caption: General workflow for the isolation of **Salviaplebeiaside**.

- Extraction: The dried and powdered aerial parts of the plant material are extracted with a polar solvent, such as 95% ethanol, at room temperature.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their



polarity. **Salviaplebeiaside**, being a moderately polar glycoside, would be expected to be present in the ethyl acetate fraction.

- Chromatography: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
 - Silica Gel Chromatography: Initial separation is typically performed on a silica gel column using a gradient of solvents, for example, a mixture of chloroform and methanol.
 - Sephadex LH-20 Chromatography: Further purification is achieved using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to yield pure **Salviaplebeiaside**.

Spectroscopic Analysis

The purified **Salviaplebeiaside** is then subjected to spectroscopic analysis for structure elucidation:

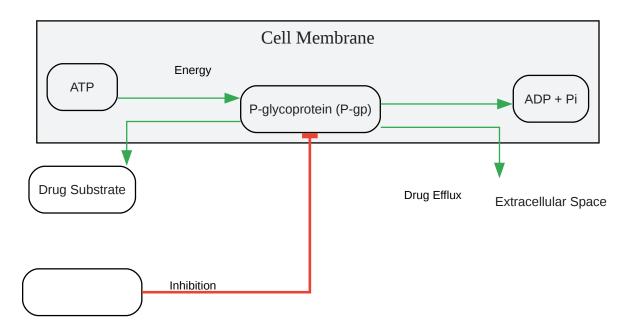
- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d4 or DMSO-d6.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF
 (Electrospray Ionization Time of Flight) or a similar high-resolution mass spectrometer.

Biological Activity and Signaling Pathways

Salviaplebeiaside has been identified as an inhibitor of class I P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[3] P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of cells, contributing to multidrug resistance in cancer and affecting the pharmacokinetics of many drugs.



Intracellular Space



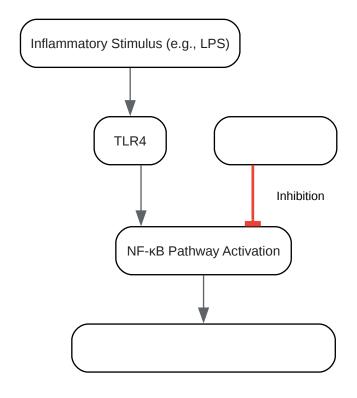
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Caption: Inhibition of P-glycoprotein-mediated drug efflux by Salviaplebeiaside.

The inhibitory action of **Salviaplebeiaside** on P-gp suggests its potential as a chemosensitizing agent in cancer therapy or as a component in drug formulations to improve the bioavailability of P-gp substrate drugs. The exact mechanism of inhibition, whether competitive or non-competitive, requires further investigation.

While direct studies on the anti-inflammatory signaling pathways of **Salviaplebeiaside** are limited, other compounds isolated from Salvia plebeia have been shown to exert anti-inflammatory effects through the modulation of pathways such as NF-kB and Nrf2. Given that **Salviaplebeiaside** is a phenolic compound from this plant, it is plausible that it may also possess similar activities.





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Caption: Hypothesized anti-inflammatory action of **Salviaplebeiaside** via NF-kB inhibition.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by **Salviaplebeiaside** to fully understand its therapeutic potential.

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